molecular formula C19H19F3N2O2 B2519399 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide CAS No. 1209440-08-3

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B2519399
CAS No.: 1209440-08-3
M. Wt: 364.368
InChI Key: JEKSXYGYWRXNND-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s biological activity and stability, making it a valuable entity in various scientific fields.

Scientific Research Applications

This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects due to its enhanced stability and biological activity . In the industry, it is utilized in the development of new materials with improved properties.

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure settings. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its efficacy. The exact molecular targets and pathways can vary depending on the specific application of the compound.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide can be compared with other trifluoromethyl-containing compounds, such as trifluoromethylpyridines . These compounds share similar properties, such as enhanced stability and biological activity, but differ in their specific applications and efficacy. The unique combination of the methoxyphenyl and pyrrolidine-1-carboxamide groups in this compound distinguishes it from other similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-26-15-8-6-13(7-9-15)14-10-11-24(12-14)18(25)23-17-5-3-2-4-16(17)19(20,21)22/h2-9,14H,10-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKSXYGYWRXNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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